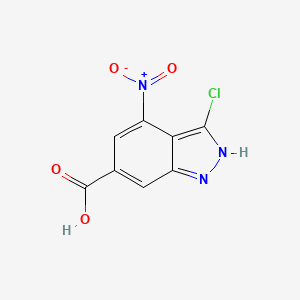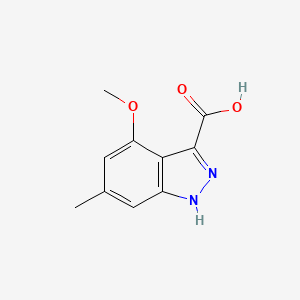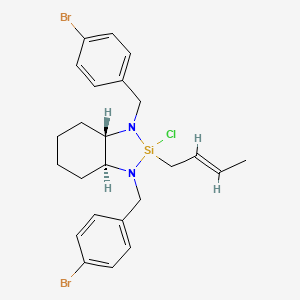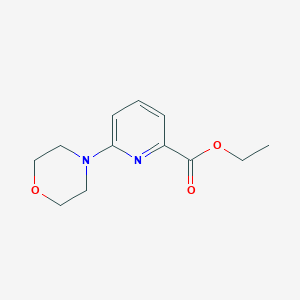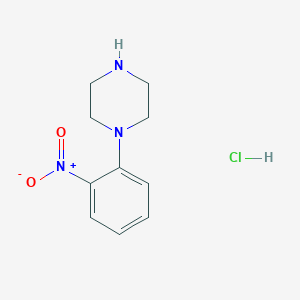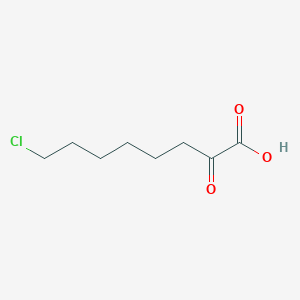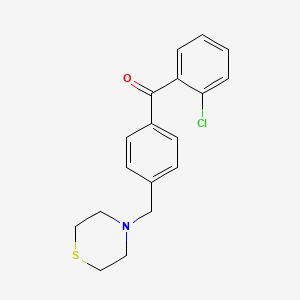
2-Chloro-4'-thiomorpholinomethyl benzophenone
Vue d'ensemble
Description
2-Chloro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNOS . It has a molecular weight of 331.9 g/mol.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-thiomorpholinomethyl benzophenone consists of a benzophenone core with a thiomorpholinomethyl group at the 4’ position and a chlorine atom at the 2 position . Detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Benzodiazepine Synthesis
Scientific Field
Pharmaceutical Chemistry Summary: Benzophenone derivatives like 2-Chloro-4’-thiomorpholinomethyl benzophenone can be intermediates in the synthesis of benzodiazepines, which are widely used as medications. Methods: The synthesis involves multiple steps, including the formation of the benzodiazepine ring from the benzophenone derivative. Results: The outcome is the production of benzodiazepine compounds, which are then tested for their pharmacological properties .
Environmental Science - Degradation of UV Filters
Scientific Field
Environmental Science Summary: Benzophenone derivatives are studied for their degradation in water treatment processes due to their role as UV filters in personal care products. Methods: Advanced oxidation processes like UV/TiO2 and UV/H2O2 are applied to achieve the degradation of these compounds in aqueous solutions. Results: Studies have shown significant degradation of benzophenone derivatives, with kinetic studies revealing the efficiency of the processes .
Phosphorylation and Phosphitylation Reagent
Scientific Field
Biochemistry Summary: Compounds similar to 2-Chloro-4’-thiomorpholinomethyl benzophenone are used as reagents in phosphorylation and phosphitylation of alcohols. Methods: The application involves the use of the compound as a reactive cyclic phosphitylating agent in the formation of H-phosphonates. Results: The reagent is involved in fast coupling rates and is known for its hydrolytic cleavage properties .
Pharmaceutical Testing - Reference Standards
Scientific Field
Analytical Chemistry Summary: The compound is used as a high-quality reference standard in pharmaceutical testing to ensure accurate results. Methods: It is employed in various analytical techniques to compare the substance being tested against the reference standard. Results: The use of such standards helps in achieving precise and reliable analytical data in pharmaceutical research .
Computational Toxicity Prediction
Scientific Field
Computational Chemistry Summary: Benzophenone derivatives are subjects of computational studies to predict their toxicity profiles. Methods: Computer-aided programs are used to simulate the molecular structure and predict the toxicity of these compounds. Results: The predictions assist in understanding the potential environmental and health impacts of these chemicals .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNYEHPOYUKQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642926 | |
| Record name | (2-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-90-6 | |
| Record name | Methanone, (2-chlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



